molecular formula C15H14N4O3 B3960861 3-(2,6-dimethoxybenzyl)pteridin-4(3H)-one

3-(2,6-dimethoxybenzyl)pteridin-4(3H)-one

Cat. No. B3960861
M. Wt: 298.30 g/mol
InChI Key: PQUZWQWJHZKQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dimethoxybenzyl)pteridin-4(3H)-one is a chemical compound that belongs to the class of pteridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethoxybenzyl)pteridin-4(3H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including tyrosine kinases and dihydrofolate reductases. It has also been shown to modulate the activity of certain receptors, including GABA receptors and adenosine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of neurotransmitters. In vivo studies have shown its potential to improve cognitive function, reduce oxidative stress, and enhance immune function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,6-dimethoxybenzyl)pteridin-4(3H)-one in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively easy to synthesize. The limitations include its high cost, limited solubility in aqueous solutions, and potential for non-specific binding to proteins.

Future Directions

There are several future directions for the study of 3-(2,6-dimethoxybenzyl)pteridin-4(3H)-one. These include:
1. Further investigation of its mechanism of action and its potential as a drug candidate for the treatment of various diseases.
2. Development of new synthetic methods for the production of this compound and its analogs.
3. Exploration of its potential as a diagnostic tool for the detection of certain diseases.
4. Evaluation of its potential as a fluorescent probe for imaging applications.
5. Investigation of its potential as a modulator of gene expression.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore new applications for this compound.

Scientific Research Applications

3-(2,6-dimethoxybenzyl)pteridin-4(3H)-one has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, including the synthesis of fluorescent analogs and inhibitors. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In medicine, it has been used as a diagnostic tool for the detection of certain diseases, including tuberculosis and malaria.

properties

IUPAC Name

3-[(2,6-dimethoxyphenyl)methyl]pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-21-11-4-3-5-12(22-2)10(11)8-19-9-18-14-13(15(19)20)16-6-7-17-14/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUZWQWJHZKQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN2C=NC3=NC=CN=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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